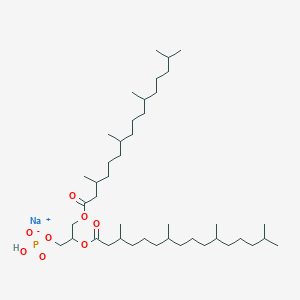
1,2-Diphytanoyl-sn-glycero-3-phosphate (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphytanoyl-sn-glycero-3-phosphate (sodium salt) is a synthetic phospholipid compound. It is characterized by its unique structure, which includes two phytanoyl chains attached to a glycerol backbone, with a phosphate group esterified to the third carbon of the glycerol. This compound is often used in biochemical and biophysical studies due to its stability and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphytanoyl-sn-glycero-3-phosphate (sodium salt) typically involves the esterification of glycerol with phytanoyl chloride in the presence of a base, followed by phosphorylation. The reaction conditions often include:
Temperature: Typically carried out at room temperature.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Catalyst: A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with phytanoyl chloride.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphytanoyl-sn-glycero-3-phosphate (sodium salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphatidic acid derivatives.
Hydrolysis: Hydrolysis of the ester bonds can yield glycerol and phytanoyl acids.
Substitution: The phosphate group can participate in substitution reactions to form different phospholipid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Hydrolyzing Agents: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution Reagents: Various nucleophiles, depending on the desired substitution product.
Major Products
Phosphatidic Acid Derivatives: Formed through oxidation.
Glycerol and Phytanoyl Acids: Formed through hydrolysis.
Substituted Phospholipids: Formed through substitution reactions.
Applications De Recherche Scientifique
1,2-Diphytanoyl-sn-glycero-3-phosphate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of phosphatidic acids.
Biology: Utilized in the study of lipid bilayers and membrane dynamics.
Medicine: Investigated for its potential role in drug delivery systems due to its biocompatibility.
Industry: Employed in the formulation of liposomes and other lipid-based delivery systems.
Mécanisme D'action
The mechanism of action of 1,2-Diphytanoyl-sn-glycero-3-phosphate (sodium salt) involves its incorporation into lipid bilayers, where it can influence membrane properties such as fluidity and permeability. The compound interacts with membrane proteins and can modulate their activity, affecting various cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphate (sodium salt): Another phospholipid with oleoyl chains instead of phytanoyl chains.
1,2-Dipalmitoyl-sn-glycero-3-phosphate (sodium salt): Contains palmitoyl chains and is commonly used in studies of membrane dynamics.
1,2-Diphytanoyl-sn-glycero-3-phosphocholine: Similar structure but with a choline head group instead of a phosphate group.
Uniqueness
1,2-Diphytanoyl-sn-glycero-3-phosphate (sodium salt) is unique due to its phytanoyl chains, which provide greater stability and resistance to oxidation compared to other phospholipids. This makes it particularly useful in studies requiring stable lipid bilayers.
Propriétés
IUPAC Name |
sodium;2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H85O8P.Na/c1-33(2)17-11-19-35(5)21-13-23-37(7)25-15-27-39(9)29-42(44)49-31-41(32-50-52(46,47)48)51-43(45)30-40(10)28-16-26-38(8)24-14-22-36(6)20-12-18-34(3)4;/h33-41H,11-32H2,1-10H3,(H2,46,47,48);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIUEUKNXXGRQS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)[O-])OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H84NaO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12074040.png)
![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B12074044.png)





![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8R,9Z,11S,12R,13Z,15Z,18S)-12-[(3R,4S,5R)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B12074083.png)



